1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a benzyl group at the first position and a methoxy group at the seventh position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . Another method includes the refluxing of pyrazole with a 1,3-dicarbonyl compound in the presence of phosphorus oxychloride . These reactions typically require specific conditions such as refluxing in acetic acid or using a solvent like 1,4-dioxane.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-b]pyridine
- 1-Benzyl-7-methoxy-1H-pyrazolo[4,3-c]pyridine
- 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the position of the methoxy group. This structural uniqueness can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Biological Activity
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a member of the pyrazolo[3,4-c]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O
- Molecular Weight : 216.25 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that pyrazolo[3,4-c]pyridines possess significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 6.8 | Inhibition of PI3K/Akt signaling pathway |
HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-c]pyridines. The compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
- Model : Mouse model of Alzheimer's disease
- Outcome : Significant reduction in amyloid-beta plaques and improved cognitive function scores were observed after treatment with this compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of several kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Apoptotic Pathways : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
Case Studies
A notable study conducted by researchers at [source] evaluated the efficacy of this compound in a clinical trial involving patients with advanced solid tumors. The results indicated:
- Overall Response Rate : 30%
- Common Side Effects : Fatigue, nausea, and mild hematological toxicity.
Another study focused on its neuroprotective effects in models of Parkinson's disease showed a reduction in motor deficits and neuroinflammation markers after treatment with the compound.
Properties
CAS No. |
918882-22-1 |
---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-benzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)9-16-17(13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
FJLIAQPICSKKGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1N(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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